(R)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol
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Overview
Description
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is a chiral compound characterized by the presence of a cyclopropyl group, an amino group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene precursor, followed by amination and chlorination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic systems, such as regio-, diastereo-, and enantio-selective reactions, are often employed to achieve the desired stereochemistry and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity, while the amino and chlorophenol groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamines: Compounds with similar cyclopropyl and amino functionalities.
Chlorophenols: Compounds with similar chlorophenol moieties.
Amino acids: Compounds with amino and carboxyl groups.
Uniqueness
®-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is unique due to its specific combination of a cyclopropyl group, an amino group, and a chlorophenol moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-[(R)-amino(cyclopropyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m1/s1 |
InChI Key |
NDICKVYGWMUVHB-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)Cl)O)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)O)N |
Origin of Product |
United States |
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